molecular formula C8H13BN2O4 B14041137 (1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid

(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid

Cat. No.: B14041137
M. Wt: 212.01 g/mol
InChI Key: ZOHWQKBDNYMSIL-UHFFFAOYSA-N
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Description

(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to an imidazole ring. This compound is of significant interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid typically involves the protection of the imidazole ring with a tert-butoxycarbonyl group followed by the introduction of the boronic acid functionality. One common method involves the reaction of imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected imidazole. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron (B2pin2) under palladium-catalyzed conditions to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

    Oxidation: Alcohols or ketones.

    Substitution: Free imidazole derivatives.

Scientific Research Applications

(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron moiety to the target molecule. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)boronic acid is unique due to its combination of the Boc-protected imidazole ring and boronic acid functionality, which provides a versatile platform for various chemical transformations. Its stability and reactivity make it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling .

Properties

Molecular Formula

C8H13BN2O4

Molecular Weight

212.01 g/mol

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-2-yl]boronic acid

InChI

InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-4-10-6(11)9(13)14/h4-5,13-14H,1-3H3

InChI Key

ZOHWQKBDNYMSIL-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CN1C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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